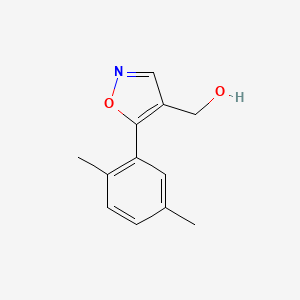
(5-(2,5-Dimethylphenyl)isoxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized using various spectroscopic techniques. X-ray diffraction studies confirmed its structure, showing it crystallizes in the monoclinic crystal system. It exhibits both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).
Novel Synthesis Methods
- Novel methods have been developed for synthesizing derivatives of this compound. For instance, a study described the synthesis of isoxazole derivatives through condensation reactions, leading to new molecular structures (Hote & Lokhande, 2014).
Material Science Applications
- This compound has been used in the synthesis of telechelics via oxidative coupling polymerization. It resulted in polymers with specific end groups, useful in material science (Wei, Challa, & Reedijk, 1991).
Corrosion Inhibition
- Studies have shown its effectiveness in corrosion inhibition for metals. Its derivatives have been used as efficient mixed-type corrosion inhibitors, with performance varying based on concentration and temperature (Sadeghzadeh et al., 2021).
Chemical Transformations
- The compound has been a subject of various chemical transformation studies. For example, its transformation into functionally substituted isoxazoles and the synthesis of sulfonamides and urea derivatives containing its fragments have been reported (Potkin, Petkevich, & Zalesskaya, 2009).
Photoremovable Protecting Groups
- This compound has been studied for its potential as a photoremovable protecting group in organic synthesis and biochemistry. Research showed that its esters release corresponding acids upon irradiation, demonstrating its utility in photoprotection (Klán et al., 2002).
Synthesis of Novel Derivatives
- Research efforts have been directed towards synthesizing novel derivatives of this compound. These studies have led to the creation of new chemical entities with potential applications in various fields (Mirzaei, Tabrizi, & Edjlali, 2008).
Safety and Hazards
The safety information available indicates that “(5-(2,5-Dimethylphenyl)isoxazol-4-yl)methanol” has the following hazard classifications: Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. . The precautionary statements include P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 - P332 + P313 .
Propiedades
IUPAC Name |
[5-(2,5-dimethylphenyl)-1,2-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-9(2)11(5-8)12-10(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGFUWSMACOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
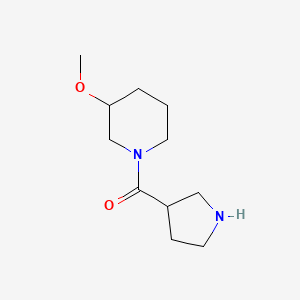

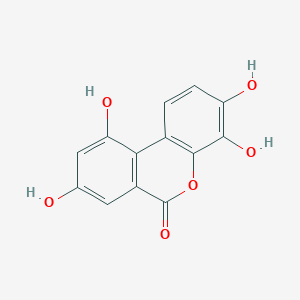
![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)

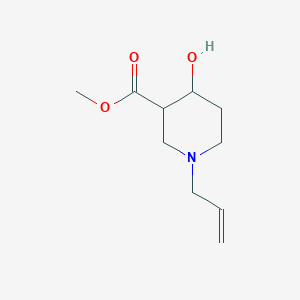

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)


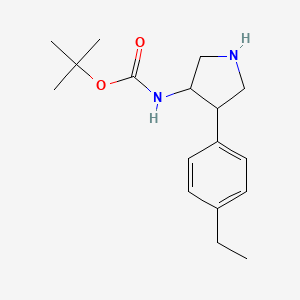
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

